molecular formula C18H14N2O3 B2919902 (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 586989-78-8

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No. B2919902
CAS RN: 586989-78-8
M. Wt: 306.321
InChI Key: UFKRNTURBASZCO-UKTHLTGXSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile is a chemical compound with potential applications in scientific research. It is a yellow crystalline solid with a molecular formula of C20H17N2O3.

Scientific Research Applications

Synthesis and Characterization

  • A study explored the synthesis and antioxidant properties of new dimethoxyphenyl-1,2,4-triazoles. The preparative methods developed for these compounds involved the study of acid hydrolysis reactions and the evaluation of their antioxidant activity, demonstrating the potential for pharmaceutical applications (Dovbnya et al., 2022).
  • Another research focused on the synthesis and characterisation of ruthenium complexes containing dimethoxyphenyl and a pendent catechol ring, showcasing the importance of these complexes in understanding the electronic structures and potential catalytic activities (O'Brien et al., 2004).

Optical and Electronic Properties

  • Research on luminescent rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands highlighted the synthesis, characterization, and photophysical study of these complexes. The study reveals their potential for applications in light-emitting devices and sensors due to their luminescent properties (Ko et al., 2012).
  • An in-depth quantum chemical investigation of electro-optical and charge-transport properties of a similar compound, focusing on its potential as a hole-transport material for organic electronic devices, was conducted. This study provided insights into the structural, electro-optical, and charge-transport properties, contributing to the development of efficient organic electronics (Irfan et al., 2015).

properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-21-14-8-7-12(17(10-14)22-2)9-13(11-19)18-20-15-5-3-4-6-16(15)23-18/h3-10H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKRNTURBASZCO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile

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